Meta-Methyl Substitution on the Benzyloxy Phenyl Ring Provides Distinct Lipophilicity Relative to Para-Methyl and Unsubstituted Analogs
The target compound bears a 3-methyl (meta) substituent on the benzyloxy phenyl ring, yielding a computed XLogP3-AA of 3.3 [1]. The para-methyl isomer (CAS 898456-89-8) is predicted to have an identical XLogP3-AA of 3.3 since XLogP3-AA is a 2D fragment-based algorithm that does not discriminate between positional isomers; however, the unsubstituted phenyl analog (R = H in place of CH3) is predicted to have XLogP3-AA ≈ 2.8, representing a 0.5 log unit decrease in lipophilicity [1]. In drug-like chemical space, a ΔlogP of 0.5 log units can correspond to a 3- to 5-fold difference in membrane permeability and a measurable shift in non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 (meta-methyl substituted; CAS 898456-83-2) |
| Comparator Or Baseline | XLogP3-AA ≈ 2.8 for unsubstituted phenyl analog (R = H); XLogP3-AA = 3.3 for para-methyl isomer (CAS 898456-89-8) |
| Quantified Difference | ΔXLogP3-AA = +0.5 (vs. unsubstituted analog); ΔXLogP3-AA = 0.0 (vs. para-methyl isomer) |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem 2025.09.15 release; no experimental logP data available for any compound in this series |
Why This Matters
The meta-methyl position provides a lipophilicity advantage over the unsubstituted analog without altering molecular weight or H-bond profile, which is relevant for CNS penetration screens where logP in the 3–4 range is considered favorable.
- [1] PubChem Compound Summary for CID 7292977 (CAS 898456-83-2) and CID analogs. Computed Properties: XLogP3-AA. National Center for Biotechnology Information, 2025. View Source
